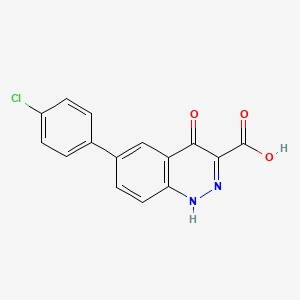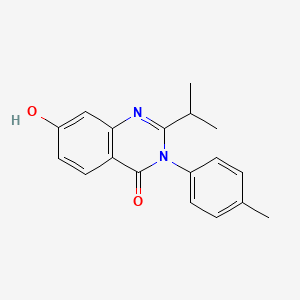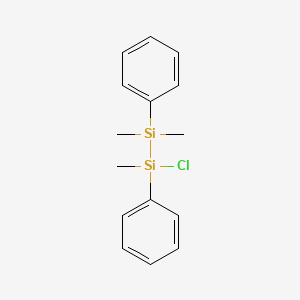![molecular formula C16H16N2O4 B11834623 N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine CAS No. 648884-72-4](/img/structure/B11834623.png)
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, an amino group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid typically involves a multi-step process. One common method includes the condensation of 2-hydroxynaphthaldehyde with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the Schiff base intermediate. Subsequent reduction and hydrolysis steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
(S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid Compounds: Structurally similar to heparin, used for anticoagulant properties.
Uniqueness
(S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648884-72-4 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-5-amino-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-15(20)8-6-13(16(21)22)18-9-12-11-4-2-1-3-10(11)5-7-14(12)19/h1-5,7,9,13,19H,6,8H2,(H2,17,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
YKCWFMSTYRNEIR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=N[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC(CCC(=O)N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)

![2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid](/img/structure/B11834556.png)





![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)

![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)
![(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide](/img/structure/B11834630.png)

